molecular formula C13H18ClNS B6193699 [(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](ethyl)amine hydrochloride CAS No. 2679949-81-4

[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](ethyl)amine hydrochloride

Cat. No.: B6193699
CAS No.: 2679949-81-4
M. Wt: 255.8
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Alkylation: The benzothiophene core is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

    Amine Introduction: The resulting intermediate is then reacted with ethylamine to introduce the ethylamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various alkyl or aryl groups.

Scientific Research Applications

(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: It is used in studies related to its biological activity and interactions with various biomolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylamine group can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

2679949-81-4

Molecular Formula

C13H18ClNS

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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